molecular formula C11H16O3 B14021615 4-(Diethoxymethyl)phenol CAS No. 7465-16-9

4-(Diethoxymethyl)phenol

Cat. No.: B14021615
CAS No.: 7465-16-9
M. Wt: 196.24 g/mol
InChI Key: UPSVFEYCTSLUOB-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)phenol is an organic compound with the molecular formula C11H16O3 It is a phenolic compound characterized by the presence of a diethoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Diethoxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, leading to antioxidant activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and exerting biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

7465-16-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(diethoxymethyl)phenol

InChI

InChI=1S/C11H16O3/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11-12H,3-4H2,1-2H3

InChI Key

UPSVFEYCTSLUOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)O)OCC

Origin of Product

United States

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